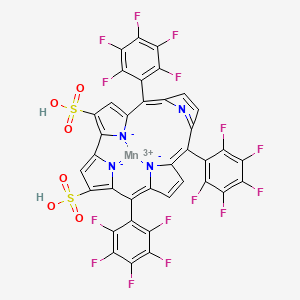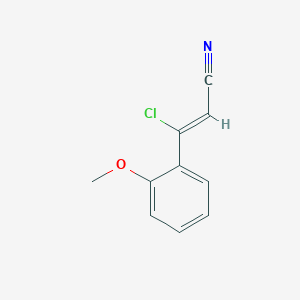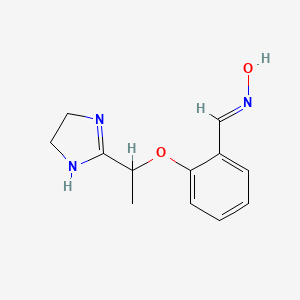![molecular formula C16H10F3NO3 B12341587 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:
Reactants: 3-nitrobenzaldehyde and 4-(trifluoromethyl)acetophenone
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction can be optimized by controlling the reaction parameters such as temperature, solvent, and base concentration to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Reduction: 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Oxidation: Various oxidized products depending on the reaction conditions
Substitution: Substituted derivatives with nucleophiles replacing the nitro or trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds:
Uniqueness: The presence of both the nitro and trifluoromethyl groups in 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique chemical properties, such as increased electron-withdrawing effects and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C16H10F3NO3 |
|---|---|
Molekulargewicht |
321.25 g/mol |
IUPAC-Name |
(E)-1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(10-12)20(22)23/h1-10H/b9-6+ |
InChI-Schlüssel |
NGFILPVIMGBQBG-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)


![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)
![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)

![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)


